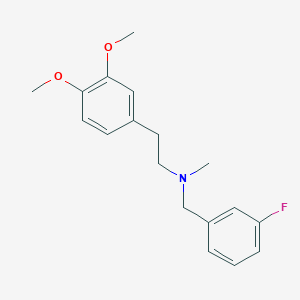

2-(3,4-dimethoxyphenyl)-N-(3-fluorobenzyl)-N-methylethanamine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2-(3,4-dimethoxyphenyl)-N-(3-fluorobenzyl)-N-methylethanamine, also known as Fluoromethamphetamine (FMA), is a synthetic compound that belongs to the amphetamine class of drugs. It is a potent stimulant that is structurally similar to methamphetamine and has been used in scientific research for studying the effects of amphetamines on the central nervous system.

Mechanism of Action

FMA acts as a substrate for the dopamine transporter, which leads to increased dopamine release in the brain. It also inhibits the reuptake of dopamine, norepinephrine, and serotonin, which prolongs their activity in the brain. FMA also activates the release of corticotropin-releasing hormone, which leads to increased levels of stress hormones such as cortisol.

Biochemical and Physiological Effects:

FMA has been shown to increase heart rate, blood pressure, and body temperature. It also leads to increased levels of glucose, lactate, and free fatty acids in the blood. FMA has also been shown to increase the activity of the sympathetic nervous system, which leads to increased alertness and energy.

Advantages and Limitations for Lab Experiments

One advantage of using FMA in lab experiments is that it is a potent stimulant that can produce robust effects on the central nervous system. It is also structurally similar to methamphetamine, which allows for comparisons between the two compounds. However, one limitation of using FMA is that it is a synthetic compound that may not accurately represent the effects of naturally occurring amphetamines in the brain.

Future Directions

Future research on FMA could focus on investigating its effects on specific brain regions and neurotransmitter systems. Studies could also investigate the long-term effects of FMA on the brain and behavior. Additionally, research could focus on developing new compounds that are structurally similar to FMA but have fewer side effects and are less addictive.

Synthesis Methods

The synthesis of FMA involves the reaction of 3,4-dimethoxyphenylacetone with 3-fluorobenzylamine in the presence of reducing agents such as sodium borohydride or lithium aluminum hydride. The resulting product is then purified using chromatographic techniques to obtain pure FMA.

Scientific Research Applications

FMA has been used in scientific research to study the effects of amphetamines on the central nervous system. It has been shown to increase the release of dopamine, norepinephrine, and serotonin in the brain, which leads to increased alertness, energy, and euphoria. FMA has also been used in animal studies to investigate the neurotoxic effects of amphetamines on the brain.

properties

IUPAC Name |

2-(3,4-dimethoxyphenyl)-N-[(3-fluorophenyl)methyl]-N-methylethanamine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H22FNO2/c1-20(13-15-5-4-6-16(19)11-15)10-9-14-7-8-17(21-2)18(12-14)22-3/h4-8,11-12H,9-10,13H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WLMJQBWVWQTLSN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(CCC1=CC(=C(C=C1)OC)OC)CC2=CC(=CC=C2)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H22FNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

303.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(3-isopropoxypropyl)-4-{[(4-methylphenyl)thio]methyl}benzamide](/img/structure/B4971188.png)

![N-[4-chloro-3-(trifluoromethyl)phenyl]-1-(3,5-dimethoxybenzoyl)-4-piperidinecarboxamide](/img/structure/B4971191.png)

![5-[(2-ethoxy-1-naphthyl)methylene]-1-(4-methoxyphenyl)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B4971201.png)

![N-(3-cyano-4-ethyl-5-methyl-2-thienyl)-7-(difluoromethyl)-5-(4-methylphenyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B4971237.png)

![4-bromo-N-{4-[(cyclohexylamino)sulfonyl]phenyl}benzamide](/img/structure/B4971242.png)

![2-(3,5-dimethyl-1H-pyrazol-1-yl)-N-{[2-(ethylsulfonyl)-1-(3-phenylpropyl)-1H-imidazol-5-yl]methyl}-N-methylethanamine](/img/structure/B4971260.png)

![N-(3-isoxazolylmethyl)-5-[3-(3-phenylpropyl)-1,2,4-oxadiazol-5-yl]-2-pyridinamine](/img/structure/B4971271.png)

![2-[3-(9H-carbazol-9-yl)propanoyl]-N-(4-methylphenyl)hydrazinecarbothioamide](/img/structure/B4971278.png)

![2-{[3-(4-methoxyphenoxy)-4-oxo-4H-chromen-7-yl]oxy}propanoic acid](/img/structure/B4971281.png)

![11-(4-chloro-3-nitrophenyl)-3,3,7,8-tetramethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B4971282.png)

![N-(3,4-dimethylphenyl)-1-[2-(1H-imidazol-2-yl)benzoyl]-3-piperidinamine](/img/structure/B4971289.png)